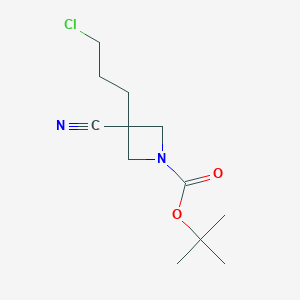

tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate

Descripción

tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring substituted with a cyano group, a 3-chloropropyl chain, and a tert-butyl carbamate protecting group. This structure is pivotal in medicinal chemistry and organic synthesis, particularly in the development of bioactive molecules and intermediates for pharmaceuticals.

Propiedades

Fórmula molecular |

C12H19ClN2O2 |

|---|---|

Peso molecular |

258.74 g/mol |

Nombre IUPAC |

tert-butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate |

InChI |

InChI=1S/C12H19ClN2O2/c1-11(2,3)17-10(16)15-8-12(7-14,9-15)5-4-6-13/h4-6,8-9H2,1-3H3 |

Clave InChI |

CISUTKJHLHWZCQ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N1CC(C1)(CCCCl)C#N |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 3-(3-Cloropropil)-3-cianoazetidina-1-carboxilato de terc-butilo normalmente implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Un método común involucra la reacción del 3-azetidinecarboxilato de terc-butilo con 3-cloropropil cianuro bajo condiciones controladas. La reacción generalmente se lleva a cabo en presencia de una base como hidruro de sodio o carbonato de potasio para facilitar la reacción de sustitución nucleofílica.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para rendimiento y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación como cromatografía y cristalización.

Análisis De Reacciones Químicas

Tipos de reacciones

El 3-(3-Cloropropil)-3-cianoazetidina-1-carboxilato de terc-butilo puede sufrir varias reacciones químicas, que incluyen:

Sustitución nucleofílica: El grupo cloropropil puede ser sustituido por nucleófilos como aminas o tioles.

Oxidación: El compuesto puede ser oxidado para introducir grupos funcionales adicionales.

Reducción: El grupo ciano puede ser reducido a un grupo amino en condiciones apropiadas.

Reactivos y condiciones comunes

Sustitución nucleofílica: Reactivos como azida de sodio o tiolato de potasio en solventes apróticos polares.

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Catalizadores como paladio sobre carbono (Pd/C) en presencia de gas hidrógeno.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleofílica con una amina produciría un derivado de amina correspondiente, mientras que la reducción del grupo ciano produciría una amina.

Aplicaciones Científicas De Investigación

Química

En química, el 3-(3-Cloropropil)-3-cianoazetidina-1-carboxilato de terc-butilo se utiliza como bloque de construcción para la síntesis de moléculas más complejas

Biología y medicina

En biología y medicina, este compuesto se puede explorar por su potencial como intermedio farmacéutico. Su capacidad para sufrir varias modificaciones químicas lo convierte en un candidato para la síntesis de moléculas bioactivas, incluidos posibles fármacos.

Industria

En el sector industrial, el 3-(3-Cloropropil)-3-cianoazetidina-1-carboxilato de terc-butilo se puede utilizar en la producción de productos químicos especiales y materiales avanzados. Su reactividad y estabilidad lo hacen adecuado para aplicaciones en recubrimientos, adhesivos y polímeros.

Mecanismo De Acción

El mecanismo de acción del 3-(3-Cloropropil)-3-cianoazetidina-1-carboxilato de terc-butilo implica su interacción con objetivos moleculares a través de sus grupos funcionales. El grupo ciano puede participar en enlaces de hidrógeno e interacciones dipolo-dipolo, mientras que el grupo cloropropil puede sufrir sustitución nucleofílica. Estas interacciones pueden influir en la reactividad del compuesto y su capacidad para formar complejos con otras moléculas.

Comparación Con Compuestos Similares

To contextualize its properties and applications, a systematic comparison with structurally related azetidine derivatives and chloropropyl-substituted compounds is provided below.

Structural Analogues with Varied Substituents

Key Observations :

- Electrophilic Reactivity: The presence of the cyano group in the target compound enhances its electrophilicity compared to hydroxyl or iodo analogues, facilitating nucleophilic substitution reactions .

- Steric Effects : The tert-butyl group in the carbamate moiety provides superior steric protection compared to smaller protecting groups (e.g., methyl or benzyl), as evidenced by its stability under acidic conditions .

Stability and Spectroscopic Data

- Mass Spectrometry : The target compound’s molecular ion (M⁺) is observed at m/z 297, with fragmentation patterns dominated by loss of the tert-butyl group (m/z 240) and chloropropyl chain (m/z 57). This contrasts with tert-butyl 3-iodoazetidine-1-carboxylate, which exhibits prominent iodine-related fragments (m/z 127) .

- Thermal Stability : The tert-butyl carbamate decomposes at ~200°C, comparable to tert-butyl peroxyacetate derivatives but with lower exothermicity due to the absence of peroxide bonds .

Pharmacological Potential

The azetidine ring’s rigidity may improve target selectivity compared to pyrrolidine or piperidine-based drugs .

Actividad Biológica

tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : CHClNO

- Molecular Weight : 232.68 g/mol

- CAS Number : 1153949-11-1

- Structural Characteristics : The compound features a tert-butyl group, a cyano group, and an azetidine ring, which are critical for its biological interactions.

The biological activity of tert-butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate primarily stems from its structural components that interact with various biological targets. The cyano group is known to enhance the compound's reactivity, allowing it to participate in nucleophilic reactions that can affect metabolic pathways.

Pharmacological Effects

- Antimicrobial Activity : Studies have indicated that azetidine derivatives exhibit antimicrobial properties. The presence of the cyano and chloropropyl groups may enhance this activity by interfering with bacterial cell wall synthesis or function.

- Cytotoxicity : Research has shown that certain azetidine derivatives can induce apoptosis in cancer cell lines. The mechanism may involve the activation of caspases or the disruption of mitochondrial membrane potential.

- Anti-inflammatory Properties : Some derivatives have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Study 1: Antimicrobial Activity

A study conducted on various azetidine derivatives, including tert-butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate, demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was found to be as low as 50 µg/mL for some derivatives, indicating promising potential as an antimicrobial agent.

Study 2: Cytotoxicity Assessment

In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited cytotoxic effects with IC values ranging from 20 to 40 µM. Flow cytometry analysis indicated that the mechanism involved apoptosis rather than necrosis, as evidenced by increased annexin V staining.

Comparative Analysis

| Compound Name | Biological Activity | MIC/IC Values |

|---|---|---|

| tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate | Antimicrobial, Cytotoxic | MIC: 50 µg/mL; IC: 20-40 µM |

| tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate | Antimicrobial | MIC: 100 µg/mL |

| tert-Butyl azetidine-1-carboxylate | Moderate Cytotoxicity | IC: 30 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.